molecular formula C11H18BNO2 B1531986 (3-((Diethylamino)methyl)phenyl)boronic acid CAS No. 944483-39-0

(3-((Diethylamino)methyl)phenyl)boronic acid

Cat. No. B1531986
CAS RN: 944483-39-0
M. Wt: 207.08 g/mol
InChI Key: LVIMXKVETPNUMR-UHFFFAOYSA-N
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Description

“(3-((Diethylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H18BNO2 . It has a molecular weight of 207.08 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Synthesis Analysis

Boronic acids, such as “(3-((Diethylamino)methyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of boronic esters is another method that has been developed, although it is not as well-established .


Molecular Structure Analysis

The InChI code for “(3-((Diethylamino)methyl)phenyl)boronic acid” is 1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids are used in Suzuki–Miyaura (SM) coupling reactions, which involve the formation of carbon–carbon bonds . The reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .


Physical And Chemical Properties Analysis

“(3-((Diethylamino)methyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 207.08 .

Scientific Research Applications

  • Carbohydrate and Diol Recognition

    • Boronic acids like (3-((Diethylamino)methyl)phenyl)boronic acid demonstrate significant interaction with carbohydrate moieties on biological membranes. This interaction is critical for understanding cellular processes involving carbohydrates, such as glycoproteins and glycolipids (Otsuka et al., 2003).
  • Synthesis and Crystal Structure Analysis

    • The synthesis process and crystal structure analysis of amino-3-fluorophenyl boronic acid, a derivative of the parent compound, have been explored. This research contributes to the understanding of the molecular structure and potential applications in material science (Das et al., 2003).
  • Functional Polymers and Polymerisation

    • Acrylamido boronic acids, closely related to (3-((Diethylamino)methyl)phenyl)boronic acid, are essential in developing functional polymers. They are used as building blocks in polymer synthesis, highlighting their role in material science and engineering (D'Hooge et al., 2008).
  • Sensing Applications

    • Phenylboronic acids are used in sensors due to their ability to bind with diols. (3-((Diethylamino)methyl)phenyl)boronic acid has applications in creating sensors, especially for detecting carbohydrates and sugars at physiological pH levels, which is significant in biomedical and diagnostic applications (Sartain et al., 2008).
  • Biological and Chemical Sensing

    • The compound's derivatives have been used in constructing glucose sensing materials that operate at physiological pH. This is vital for non-invasive monitoring technologies in healthcare, such as diabetes monitoring (Alexeev et al., 2004).
  • Bacterial Detection

    • Boronic acids, due to their ability to bind diols, have been utilized in detecting bacteria. This is critical for developing new, less expensive, and more robust affinity sensors for a range of compounds, including pathogens (Wannapob et al., 2010).
  • Chemical Catalysis

    • Phenylboronic acids like (3-((Diethylamino)methyl)phenyl)boronic acid serve as catalysts in various chemical reactions, contributing significantly to synthetic chemistry and industrial applications (Ishihara et al., 2001).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed and can cause eye irritation . Safety precautions include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if symptoms persist .

Future Directions

Boronic acids are valuable building blocks in organic synthesis . Future research may focus on developing new methods for the synthesis of boronic acids and exploring their applications in various chemical reactions .

properties

IUPAC Name

[3-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMXKVETPNUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Diethylamino)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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